4-Fluoro-1,4'-bipiperidine dihydrochloride
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Overview
Description
4-Fluoro-1,4’-bipiperidine dihydrochloride is a chemical compound known for its intercalating properties. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,4’-bipiperidine dihydrochloride typically involves the reaction of 4-fluoropiperidine with piperidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorine atom or the piperidine rings.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated piperidine derivatives, while substitution reactions can produce a variety of functionalized bipiperidine compounds.
Scientific Research Applications
4-Fluoro-1,4’-bipiperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s intercalating properties make it useful in studying DNA interactions.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,4’-bipiperidine dihydrochloride involves its ability to intercalate between molecular structures, such as DNA strands. This intercalation can disrupt normal molecular interactions and processes, making it a valuable tool in biochemical research. The molecular targets and pathways involved include DNA and various enzymes that interact with the compound .
Comparison with Similar Compounds
4,4’-Bipiperidine dihydrochloride: Similar in structure but lacks the fluorine atom.
Piperazine derivatives: Share the piperidine ring but differ in functional groups and reactivity.
Uniqueness: 4-Fluoro-1,4’-bipiperidine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its non-fluorinated counterparts. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-fluoro-1-piperidin-4-ylpiperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2.2ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGSJDBTUYQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697451 |
Source
|
Record name | 4-Fluoro-1,4'-bipiperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-95-2 |
Source
|
Record name | 4-Fluoro-1,4'-bipiperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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